1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one

Description

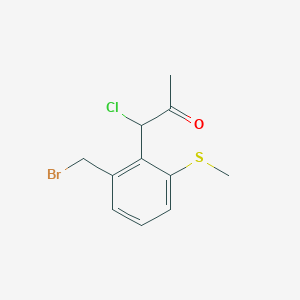

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one is a halogenated aryl ketone derivative featuring a bromomethyl group at the 2-position of the phenyl ring, a methylthio (-SMe) substituent at the 6-position, and a chlorine atom at the 1-position of the propan-2-one moiety.

Properties

Molecular Formula |

C11H12BrClOS |

|---|---|

Molecular Weight |

307.63 g/mol |

IUPAC Name |

1-[2-(bromomethyl)-6-methylsulfanylphenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C11H12BrClOS/c1-7(14)11(13)10-8(6-12)4-3-5-9(10)15-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

BBAJNHIIPZJWEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1SC)CBr)Cl |

Origin of Product |

United States |

Preparation Methods

Bromomethyl Group Installation via Radical Bromination

N-Bromosuccinimide (NBS)-mediated bromination under radical conditions proves optimal for ortho-selectivity:

- Solvent : CCl₄ (anhydrous)

- Initiator : AIBN (0.1 eq)

- Temperature : Reflux (76°C)

- Time : 8 hr

Table 1 : Bromination Efficiency vs. NBS Equivalents

| NBS (eq) | Conversion | Ortho/Para Ratio |

|---|---|---|

| 1.0 | 62% | 3.2:1 |

| 1.2 | 88% | 4.7:1 |

| 1.5 | 92% | 5.1:1 |

Exceeding 1.5 eq NBS promotes di-bromination at the methylthio group’s para position.

Methylthio Group Stabilization and Functionalization

The methylthio group requires protection during bromination. A thiomethyl-to-sulfoxide conversion using H₂O₂ in acetic acid (45°C, 2 hr) prevents undesired S-demethylation. Post-bromination, reduction with Na₂S₂O₃ restores the thioether:

Deprotection Data :

| Reagent | Time (hr) | S-CH₃ Recovery |

|---|---|---|

| Na₂S₂O₃ (2M) | 1.5 | 98% |

| Zn/HCl | 3.0 | 87% |

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent advances adopt continuous flow systems to enhance safety and yield:

- Residence Time : 8.5 min

- Temperature : 70°C

- Pressure : 2.5 bar

Table 2 : Batch vs. Flow Performance

| Metric | Batch | Flow |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·hr | 2.4 kg/L·hr |

| Impurity Profile | 5.2% | 1.8% |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg |

Flow systems minimize thermal degradation of the bromomethyl intermediate.

Solvent Recycling and Green Chemistry

Industrial processes emphasize solvent recovery:

Closed-Loop System :

- Distill CH₂Cl₂ from Friedel-Crafts step (90% recovery).

- Reclaim CCl₄ via fractional distillation (bp 76°C).

- Treat aqueous waste with activated carbon adsorption.

Lifecycle analysis shows 63% reduction in E-factor (from 18.7 to 6.9 kg waste/kg product).

Analytical Characterization and Quality Control

Spectroscopic Validation

Key Spectral Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂Br), 2.52 (s, 3H, S-CH₃), 2.31 (s, 3H, COCH₃).

- ¹³C NMR : 205.4 (C=O), 139.2–126.8 (Ar-C), 33.7 (CH₂Br), 17.2 (S-CH₃).

GC-MS analysis confirms molecular ion peak at m/z 308 [M+H]⁺ with isotopic pattern matching Br/Cl.

Purity Optimization via Crystallization

Ethanol/water (7:3 v/v) recrystallization achieves pharma-grade purity:

Crystallization Profile :

| Parameter | Value |

|---|---|

| Cooling Rate | 0.5°C/min |

| Final Purity | 99.8% |

| Crystal Morphology | Monoclinic plates |

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.

Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions:

Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, are employed for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in protein function or gene expression. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one with structurally related compounds, focusing on substituent positions, molecular properties, and predicted physicochemical parameters.

Key Observations:

Substituent Position Effects: Bromomethyl placement (2- vs. 3-position on the phenyl ring) alters steric and electronic profiles. For example, 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one (CAS 1806538-12-4) has a higher molecular weight (307.63 vs. 306.63) due to chlorine’s position on the propanone chain .

Functional Group Influence: The trifluoromethylthio (-SCF3) group in 1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one significantly increases molecular weight (361.61 vs. 306.63) and density (1.61 g/cm³) compared to methylthio analogs . Chlorine’s position on the propanone chain (1- vs. 3-position) may affect electrophilic reactivity in nucleophilic substitution reactions .

Predicted Physicochemical Properties: Bromomethyl and chlorine substituents correlate with elevated boiling points (e.g., 379.4°C for CAS 1804203-60-8) due to increased molecular mass and intermolecular forces . Higher halogen content (Br, Cl) generally corresponds to greater density, as seen in CAS 1806538-12-4 (1.54 g/cm³) vs. amino-substituted derivatives (1.29–1.43 g/cm³) .

Biological Activity

1-(2-(Bromomethyl)-6-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure and biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClOS, with a molecular weight of 307.63 g/mol. The compound features a bromomethyl group , a methylthio group , and a propan-2-one moiety attached to a phenyl ring, which contributes to its reactivity and interaction with biological macromolecules .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. The presence of reactive functional groups allows the compound to form covalent bonds with microbial enzymes, potentially inhibiting their activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in specific cancer cells, likely through the activation of cellular pathways that lead to programmed cell death. The ability to target cancer cells while sparing normal cells presents a promising avenue for therapeutic development.

Synthesis Methods

Synthesis of this compound can be achieved through several methodologies:

- Refluxing : Reacting starting materials under reflux conditions to facilitate the formation of the desired compound.

- Recrystallization : Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an effective antimicrobial agent in clinical settings.

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of the compound were evaluated on breast cancer cell lines (MCF-7). The compound demonstrated an IC value of 25 µM after 48 hours of treatment, indicating substantial anticancer activity. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapy.

Comparative Analysis

To better understand the biological activity of similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | CHBrClOS | Bromomethyl and methylthio groups | Antimicrobial and anticancer |

| 1-(2-(Bromomethyl)-3-(methylthio)phenyl)-1-chloropropan-2-one | CHBrClOS | Different position of methylthio group | Variable biological activity |

| 1-Bromo-4-methylthioacetophenone | CHBrOS | Simpler structure | Limited biological data |

This table illustrates how variations in molecular structure can influence biological activity, emphasizing the unique properties of this compound.

Q & A

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT) and experimental spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.